molecular formula C19H15Br2N3O3 B612223 CFTR Inhibitor II, GlyH-101 CAS No. 328541-79-3

CFTR Inhibitor II, GlyH-101

Cat. No. B612223
CAS RN: 328541-79-3
M. Wt: 493.15
InChI Key: RMBDLOATEPYBSI-NUGSKGIGSA-N
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Description

GlyH-101 is a CFTR inhibitor (cystic fibrosis transmembrane conductance regulator). It is a glycine hydrazide that has been shown to block CFTR channels . It is a cell-permeable potent, selective, and reversible open-channel blocker of CFTR .


Synthesis Analysis

While the exact synthesis process of GlyH-101 is not detailed in the search results, it is known that GlyH-101 is a glycine hydrazide . It is a cell-permeable compound that selectively and reversibly blocks the cystic fibrosis transmembrane conductance regulator (CFTR) channel .


Molecular Structure Analysis

GlyH-101 is a glycinyl hydrazone compound . It blocks CFTR with a Ki of 1.4 uM .


Chemical Reactions Analysis

GlyH-101 inhibits CFTR Cl- conductance in a concentration- and voltage-dependent fashion . It also inhibits the volume-sensitive outwardly rectifying Cl (-) conductance (VSORC) and the Ca (2+) -dependent Cl (-) conductance (CaCC) at concentrations used to inhibit CFTR .


Physical And Chemical Properties Analysis

GlyH-101 is a solid substance . It is soluble in DMSO at 200 mg/mL . Its empirical formula is C19H15Br2N3O3 and its molecular weight is 493.15 .

Scientific Research Applications

CFTR Inhibition

GlyH-101 is a cell-permeable glycine hydrazide that selectively and reversibly blocks the cystic fibrosis transmembrane conductance regulator (CFTR) channel . The CFTR protein is a chloride anion channel involved in the secretion of fluid in many epithelial tissues, such as the airways and intestine .

Cancer Research

GlyH-101 has been found to block CFTR and inhibit cell division by inducing hyperpolarization in human gastric cancer cells . This suggests that GlyH-101 could have potential applications in cancer research and treatment.

Treatment of Cystic Fibrosis

Defects in the CFTR gene alter ion transport which can lead to cystic fibrosis . As GlyH-101 is a CFTR inhibitor, it could potentially be used in the treatment of cystic fibrosis.

Inhibition of Intestinal Fluid Secretion

GlyH-101 has been found to inhibit cholera toxin-induced intestinal fluid secretion in mice . This suggests that GlyH-101 could be used in the treatment of diseases that cause excessive fluid secretion in the intestines.

Anti-Colon Cancer Activity

GlyH-101 and CaCC inh -A01 inhibited cell proliferation through cell cycle arrest and mitochondrial-related pathways in vitro . The combination of these inhibitors could further enhance their anti-proliferative effects . This suggests that GlyH-101 could have potential applications in colon cancer treatment.

Cell Cycle Regulation

Treatment with GlyH-101 resulted in cell necrosis and apoptosis, up-regulated ROS levels, activated the mitochondrial apoptosis pathway, prompted arrest of the cell cycle in S phase, and increased the levels of proteins related to the cell cycle . This indicates that GlyH-101 could be used in research related to cell cycle regulation.

properties

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBDLOATEPYBSI-NUGSKGIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CFTR Inhibitor II, GlyH-101

Q & A

ANone: GlyH-101 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [, ]

ANone: GlyH-101 acts as an open-channel blocker, binding within the pore bottleneck of CFTR near the extracellular side. [, , ] This binding effectively occludes the channel, preventing chloride ion flow. [, ]

ANone: Yes, GlyH-101 exhibits voltage-dependent CFTR block with strong inward rectification. Its apparent inhibitory constant (Ki) increases from 1.4 μM at +60 mV to 5.6 μM at -60 mV. []

ANone: Inhibition of CFTR by GlyH-101 impacts various cellular processes, including:

  • Reduction of fluid secretion in various epithelial tissues, such as airways, intestines, and sweat glands [, , ]
  • Modulation of sphingolipid levels in airway smooth muscle and epithelial cells, potentially impacting airway hyperreactivity [, ]
  • Alteration of cell membrane potential and intracellular chloride concentration, influencing cellular processes like quiescence [, ]

ANone: The molecular formula of GlyH-101 is C18H12Br2N4O3, and its molecular weight is 492.14 g/mol.

ANone: While the provided research papers do not include detailed spectroscopic data, they mention that GlyH-101 exists predominantly as a monovalent anion at physiological pH (6.5–8.0) and exhibits a water solubility of approximately 1 mM. [] Further spectroscopic analysis, such as NMR and mass spectrometry, can be performed to obtain detailed structural information.

ANone: The provided research papers primarily focus on the biological activity and effects of GlyH-101 and lack detailed information on its chemical stability. Further investigation is needed to evaluate its stability under different pH, temperature, and storage conditions.

ANone: GlyH-101 primarily acts as a reversible inhibitor of the CFTR chloride channel and does not exhibit inherent catalytic properties based on the provided research. []

ANone: Yes, molecular modeling studies have been conducted to understand the binding of GlyH-101 within the CFTR pore. [] These studies utilized homology models of CFTR based on the bacterial transporter Sav1866 and employed induced-fit docking techniques to predict the binding site and interactions of GlyH-101.

ANone: The computational models accurately predicted a narrow region within the CFTR pore as the likely binding site for GlyH-101. [] Furthermore, the models predicted that mutations of specific residues (e.g., Phe342 to alanine) within this region would significantly affect the binding affinity of GlyH-101, which was subsequently confirmed by experimental mutagenesis studies. []

ANone: While detailed SAR studies are not explicitly described in the provided research, it is mentioned that N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl substituents are crucial for the inhibitory potency of GlyH-101. [] Further modifications to the glycine hydrazide scaffold could be explored to optimize its potency, selectivity, and pharmacological properties.

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